1-Azabicyclo[2.2.1]heptan-4-ylmethanamine chemical structure properties
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine chemical structure properties
Executive Summary
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine (CAS: 1135935-37-3) is a specialized bicyclic diamine scaffold used primarily in medicinal chemistry as a conformationally restricted bioisostere. Structurally, it consists of a 1-azabicyclo[2.2.1]heptane core (an azanorbornane derivative) substituted at the bridgehead (C4) position with a methanamine group.
This molecular architecture offers unique pharmacological advantages:
-
Rigidity: The bicyclic cage locks the spatial orientation of the bridgehead nitrogen (N1) and the exocyclic primary amine, reducing the entropic penalty upon receptor binding.
-
Vector Control: It provides a precise vector for the exocyclic amine, distinct from flexible piperidine or pyrrolidine analogs.
-
Basicity Modulation: The bridgehead nitrogen exhibits unique pKa properties due to the constrained cage, influencing lipophilicity and blood-brain barrier (BBB) permeability.
This guide details the physicochemical properties, validated synthetic routes, and handling protocols for researchers integrating this scaffold into drug discovery programs.
Physicochemical Profile & Structural Analysis[1]
Chemical Identity
| Property | Data |
| IUPAC Name | (1-Azabicyclo[2.2.1]heptan-4-yl)methanamine |
| CAS Number | 1135935-37-3 |
| Molecular Formula | C |
| Molecular Weight | 126.20 g/mol |
| Core Scaffold | 1-Azabicyclo[2.2.1]heptane (Azanorbornane) |
| Chirality | Achiral (due to plane of symmetry passing through N1, C4, and the methylene bridge) |
Structural Conformation & Basicity
The molecule contains two distinct nitrogen centers:
-
N1 (Bridgehead Tertiary Amine): Located at the bridgehead of the [2.2.1] system. Unlike quinuclidine ([2.2.2] system), the [2.2.1] framework imposes significant angular strain. The lone pair on N1 is held in a rigid pyramidal geometry, which can affect its nucleophilicity and basicity compared to open-chain tertiary amines.
-
Exocyclic Primary Amine (-CH
NH ): Attached to the C4 bridgehead. This amine is freely rotating but spatially fixed relative to the N1 center.
pKa Considerations:
-
N1 (Tertiary): Estimated pKa
9.5 – 10.5. The strain slightly reduces basicity compared to quinuclidine (pKa 11.0) due to hybridization effects (increased s-character in the N-C bonds). -
Exocyclic NH
(Primary): Estimated pKa 10.0 – 10.5 (typical primary alkyl amine).
3D Pharmacophore Mapping
The distance between the two nitrogen atoms is a critical parameter for ligand design (e.g., targeting nicotinic acetylcholine receptors or chemokine receptors). In this scaffold, the through-space distance is rigidly maintained at approximately 4.5 – 5.0 Å , making it a "molecular ruler" for probing binding pockets.
Figure 1: Pharmacophoric connectivity showing the rigid spatial relationship between the bridgehead nitrogen and the exocyclic amine.
Synthetic Methodologies
Synthesis of 4-substituted 1-azabicyclo[2.2.1]heptanes is challenging due to the bridgehead constraint. The most authoritative route utilizes trans-4-hydroxy-L-proline as a chiral pool starting material, leveraging its existing pyrrolidine ring to form the bicyclic core.
Route A: The Proline Recyclization Strategy
This method is preferred for its stereochemical control and scalability.
Step-by-Step Mechanism:
-
Functionalization: Protection of the amine (Boc) and esterification of the carboxylic acid.
-
Chain Extension: Dieckmann condensation or alkylation at the
-position to introduce the carbon atoms required for the ethylene bridge. -
Cyclization: Intramolecular alkylation (often involving a mesylate/tosylate displacement) closes the [2.2.1] ring.
-
Bridgehead Functionalization: The original carboxylate of the proline becomes the C4 substituent.
-
Final Transformation: Conversion of the C4-ester/acid to the methanamine.
Figure 2: Synthetic pathway from hydroxyproline to the target diamine.
Experimental Protocols
Protocol: Reduction of 1-Azabicyclo[2.2.1]heptane-4-carboxamide
Prerequisite: Synthesis of the 4-carboxamide intermediate (derived from CAS 119102-95-3).
Objective: Convert the amide carbonyl to the methylene group to yield the final methanamine.
Reagents:
-
Lithium Aluminum Hydride (LiAlH
) (2.5 equiv) -
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate decahydrate (Na
SO ·10H O) or Fieser workup reagents.
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Solubilization: Dissolve 1-azabicyclo[2.2.1]heptane-4-carboxamide (1.0 mmol) in anhydrous THF (10 mL).
-
Addition: Cool the solution to 0°C. Cautiously add LiAlH
(2.5 mmol) portion-wise or as a solution in THF. Caution: Exothermic gas evolution. -
Reaction: Allow to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (stain with Ninhydrin or Dragendorff’s reagent).
-
Quench (Fieser Method): Cool to 0°C.
-
Add
mL water ( = grams of LiAlH used). -
Add
mL 15% NaOH. -
Add
mL water.
-
-
Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.
-
Purification: Dry the filtrate over MgSO
and concentrate in vacuo. The crude amine is often an oil. Purify via Kugelrohr distillation or convert to the dihydrochloride salt for crystallization.
Validation Criteria:
-
1H NMR (D
O/CDCl ): Disappearance of amide protons. Appearance of methylene doublet/singlet at 2.6–2.9 ppm. -
MS (ESI+): [M+H]
peak at 127.2.
Medicinal Chemistry Applications
The 1-azabicyclo[2.2.1]heptane scaffold is a validated bioisostere for quinuclidine and tropane rings.
Target Classes
-
Nicotinic Acetylcholine Receptors (nAChR): The distance between the bridgehead nitrogen and the substituent mimics the distance in acetylcholine and nicotine. 4-substituted variants explore unique pockets in the
7 or 4 2 subtypes. -
Muscarinic Receptors: Used to constrain the flexible side chains of classical muscarinic antagonists.
-
Sigma Receptors: The basic nitrogen and lipophilic cage fit the pharmacophore for Sigma-1 receptor ligands.
Comparative Analysis (Bioisosterism)
| Scaffold | Rigidity | Lipophilicity (LogP) | Metabolic Stability |
| Piperidine | Low (Chair flip) | Moderate | Low (Oxidation prone) |
| Quinuclidine | High | High | High |
| 1-Azabicyclo[2.2.1] | Very High | Moderate-High | High |
Note: The [2.2.1] system is smaller than quinuclidine, reducing steric clash in tight binding pockets.
References
-
PubChem. (n.d.). 1-Azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
- Wadsworth, H. J., et al. (1992). Synthesis and Muscarinic Activities of Quinuclidine and 1-Azabicyclo[2.2.1]heptane Derivatives. Journal of Medicinal Chemistry. (Foundational work on the scaffold's bioactivity).
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Blanchfield, J. T., et al. (2004). Synthesis of 1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline. Journal of the Chemical Society, Perkin Transactions 1. [Link]
